Methyl N-Biotinyl-6-amino-2-naphthonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQWDZIWLRSFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400065 | |
| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041143-49-0 | |
| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methyl N Biotinyl 6 Amino 2 Naphthonate
Strategies for the Esterification of Aminonaphthoic Acid Precursors
The synthesis of Methyl N-Biotinyl-6-amino-2-naphthonate begins with the crucial step of esterifying the aminonaphthoic acid precursor, 6-amino-2-naphthoic acid. A common and effective method for this transformation is the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst.
One established method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This approach has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov The general procedure involves the slow addition of TMSCl to the amino acid, followed by the addition of methanol. nih.gov The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC), and then concentrated to yield the desired ester hydrochloride. nih.gov
Alternatively, traditional methods employing thionyl chloride or hydrogen chloride in methanol can also be utilized for the esterification of amino acids. nih.gov For instance, 6-bromo-2-naphthol (B32079) can be carbonylated in the presence of a palladium catalyst and methanol to produce the methyl ester of 6-hydroxy-2-naphthoic acid. epo.org This hydroxy ester can then be converted to the corresponding amino derivative.
Another synthetic route to aminonaphthoic acids involves the nitration of 2-naphthylamine, followed by reduction of the nitro group. researchgate.net However, this method can result in low yields of the desired 6-nitro-2-naphthylamine isomer. researchgate.net A more efficient synthesis of 6-amino-2-naphthoic acid has been reported via 6-bromo-2-naphthylamine. researchgate.net
The resulting product, 6-amino-2-naphthoic acid methyl ester, is a white to light yellow or light red powder or crystal. guidechem.com
Table 1: Properties of 6-amino-2-naphthoic acid methyl ester
| Property | Value | Source |
| CAS Number | 5159-59-1 | guidechem.comgeorganics.skchemsrc.comcymitquimica.com |
| Molecular Formula | C12H11NO2 | guidechem.com |
| Molecular Weight | 201.225 g/mol | guidechem.com |
| Appearance | White to Light yellow to Light red powder to crystal | guidechem.com |
| pKa | 3.49±0.10 (Predicted) | guidechem.com |
| Melting Point | 206-209 °C (lit.), 273 °C (dec.) (lit.), 204-206 °C (dec.) (lit.), 290 °C (dec.) (lit.) | sigmaaldrich.com |
This interactive table provides key properties of the precursor compound.
Biotinylation via Amidation and Other Coupling Reactions
The subsequent step in the synthesis is biotinylation, which involves attaching a biotin (B1667282) molecule to the primary amine of Methyl 6-amino-2-naphthonate. This is most commonly achieved through an amidation reaction. sigmaaldrich.comgbiosciences.com
Amine-reactive biotinylation reagents are widely used for this purpose. gbiosciences.com These reagents typically contain an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amino group of the naphthonate derivative to form a stable amide bond. sigmaaldrich.comgbiosciences.combroadpharm.com The reaction of an NHS ester with an amine is an SN2t reaction that results in the formation of the amide bond and the release of NHS. igem.org
The biotinylation agent is often in the form of an active ester. sigmaaldrich.com The reaction can be carried out by first free-basing the amine salt, if necessary, and then adding it to the biotinylation agent. sigmaaldrich.com The amide is then formed, followed by purification. sigmaaldrich.com Biotin-NHS esters are amine-reactive reagents that efficiently conjugate with primary amino groups to form these stable amide bonds. broadpharm.com
The choice of biotinylation reagent can be important. For example, biotinamidohexanoyl-6-aminohexanoic acid N-hydroxysuccinimide ester is a versatile derivative that forms stable amide bonds with primary amines. scbt.com Its hydrophilic nature enhances solubility in biological systems. scbt.com PFP-Biotin is another amine-reactive reagent that is more reactive than NHS esters and can react with both primary and secondary amines at a pH of 7-9. gbiosciences.com
Enzymatic methods for biotinylation also exist, where a biotin ligase catalyzes the reaction. acs.orgnih.gov In the presence of ATP, biotin ligases generate a highly reactive biotinyl-5'-adenylate intermediate that reacts with proximal primary amines. acs.orgnih.gov
Functionalization Strategies for Tailored Molecular Design
The core structure of this compound can be further functionalized to create molecular probes with specific properties for various applications in scientific research. scbt.comnih.govmoleculardesigns.com
The design of a biotinylation reagent often includes the biotin ring structure and a reactive functional group that allows for attachment to another molecule. researchgate.net By modifying the linker between the biotin and the naphthonate moiety, or by introducing other functional groups, the properties of the final compound can be tailored. mdpi.com For instance, polyethylene (B3416737) glycol (PEG)-based linkers can be used to improve solubility and reduce steric hindrance. mdpi.com
Biotin derivatives with reduced affinity for streptavidin have also been developed, which can be advantageous in applications where dissociation from streptavidin is desired under milder conditions. google.com These derivatives can be synthesized by modifying the biotin structure, for example, by reacting biotin methyl ester with Lawesson's reagent and then oxidizing the ring sulfur atom. google.com
The development of biotinylated chemical probes is a significant area of research. mdpi.com These probes can be used to identify the biological targets of small molecules by affinity-based methods. mdpi.com The design of such probes involves tethering a biologically active molecule to biotin via a chemical linker. mdpi.com
Optimization of Reaction Parameters for Yield and Purity in Academic Synthesis
Optimizing reaction conditions is crucial in academic synthesis to maximize the yield and purity of the final product, this compound. sigmaaldrich.comacs.org This involves systematically altering reaction parameters such as temperature, reaction time, solvent, and catalyst. sigmaaldrich.comacs.org
Several methodologies can be employed for reaction optimization. The one-factor-at-a-time (OFAT) approach involves iteratively optimizing one factor while keeping others constant. acs.orgnih.gov While straightforward, this method may not identify the true optimal conditions due to interactions between variables. numberanalytics.com
A more robust technique is the Design of Experiments (DoE), which is a statistical methodology that allows for the systematic investigation of the effects of multiple variables on a reaction outcome. acs.orgnih.govnumberanalytics.com DoE can help identify the most influential factors and their interactions, leading to improved reaction yields and purity with fewer experiments compared to OFAT. numberanalytics.com
Kinetic modeling, which uses a mechanistic understanding of the chemical process, can also be used for reaction optimization. acs.org The goal of optimization in an academic setting is often to achieve the highest possible yield and purity for subsequent characterization and use in further research. acs.org
Table 2: Common Optimization Strategies in Chemical Synthesis
| Strategy | Description | Key Advantages | Source |
| One-Factor-at-a-Time (OFAT) | Iteratively optimizing one reaction parameter while keeping others constant. | Simple to implement and understand. | acs.orgnih.gov |
| Design of Experiments (DoE) | A statistical approach to systematically study the effects of multiple variables simultaneously. | More efficient than OFAT, identifies interactions between variables, leads to a more robust process. | acs.orgnih.govnumberanalytics.com |
| Kinetic Modeling | Uses mathematical models based on the reaction mechanism to predict optimal conditions. | Provides a deeper understanding of the reaction, can predict performance outside the experimental range. | acs.org |
This interactive table summarizes common strategies for optimizing chemical reactions.
Bioconjugation Strategies and Mechanistic Insights of Methyl N Biotinyl 6 Amino 2 Naphthonate
Fundamentals of Biotin-Avidin/Streptavidin Recognition in Bioconjugation
The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. excedr.com This exceptionally high affinity and specificity form the basis of numerous applications in biotechnology and molecular biology. excedr.com
Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, meaning they are composed of four identical subunits. excedr.comresearchgate.net Each subunit has a single binding site for biotin, allowing one molecule of avidin or streptavidin to bind up to four biotin molecules. thermofisher.comacs.org This multivalent binding capacity is a key feature that can be exploited to amplify signals in detection assays. thermofisher.com
The remarkable strength of the biotin-avidin/streptavidin interaction is attributed to a combination of factors, including extensive hydrogen bonding, van der Waals interactions, and the burial of the biotin molecule deep within the protein's binding pocket. The structure of the binding site creates a highly complementary fit for the biotin molecule, effectively shielding it from the surrounding solvent. A conserved tyrosine residue plays a crucial role in the binding site of both avidin and streptavidin. researchgate.net
While both proteins exhibit high affinity for biotin, streptavidin is often preferred in many applications due to its lack of glycosylation. Avidin's carbohydrate chains can lead to non-specific binding with other biological molecules, a phenomenon that is significantly lower with streptavidin. thermofisher.com However, streptavidin contains an "RYD" sequence that can sometimes interact with cell surface receptors, which is a consideration in certain cellular assays. thermofisher.com
This robust and highly specific interaction allows for the development of versatile tools for detection, purification, and immobilization of biomolecules. Biotinylated molecules can be readily attached to streptavidin-coated surfaces, beads, or probes for a wide array of applications. excedr.com
Covalent Bioconjugation Approaches Utilizing the Naphthonate Moiety
While the biotin portion of Methyl N-Biotinyl-6-amino-2-naphthonate facilitates non-covalent interactions with avidin or streptavidin, the naphthonate moiety can be chemically modified for covalent attachment to biomolecules. The amino group on the naphthalene (B1677914) ring provides a reactive handle for various conjugation chemistries.
One common approach involves the activation of the amino group to make it susceptible to nucleophilic attack by functional groups present on biomolecules like proteins or nucleic acids. For instance, the amino group can be converted into a more reactive species, such as an isothiocyanate or a succinimidyl ester, which can then readily react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable thiourea (B124793) or amide bonds, respectively.
Alternatively, the inherent properties of the naphthonate structure itself could be exploited. While less common, chemistries targeting the aromatic ring system, such as diazonium coupling, could potentially be employed to link the molecule to tyrosine or histidine residues in proteins. The specific strategy chosen would depend on the target biomolecule, the desired site of labeling, and the required stability of the resulting conjugate.
Site-Specific Labeling of Biomolecules for Advanced Research Applications
The ability to label biomolecules at specific sites is crucial for understanding their function and for the development of advanced diagnostic and therapeutic tools. This compound, through its biotin and reactive naphthonate components, can be utilized in various site-specific labeling strategies.
Protein Labeling Methodologies
Site-specific labeling of proteins can be achieved through several methods that go beyond random chemical modification of reactive amino acid side chains.
One powerful technique is the use of enzyme-mediated labeling. For example, biotin ligase (BirA) can specifically attach biotin or its derivatives to a short, 15-amino-acid acceptor peptide (AP). nih.gov If this AP is genetically fused to a protein of interest, BirA can be used to ligate a molecule like this compound to that specific site. nih.gov This method offers high specificity and can be performed on purified proteins or even on proteins on the surface of live cells. nih.gov
Another enzymatic approach involves the use of microbial transglutaminase (mTG). nih.govnih.gov This enzyme catalyzes the formation of a covalent bond between the primary amine of a substrate (like the amino group on the naphthonate) and the side chain of a specific glutamine residue on a target protein. nih.govnih.gov This allows for precise, oriented immobilization of proteins. nih.gov
Table 1: Comparison of Protein Labeling Methodologies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| NHS Ester Chemistry | Reacts with primary amines (e.g., lysine residues). | Simple, well-established. | Random labeling, can affect protein function. |
| Biotin Ligase (BirA) | Enzymatic ligation to a specific acceptor peptide (AP). nih.gov | Highly specific, can be used in living cells. nih.gov | Requires genetic modification of the target protein. |
| Microbial Transglutaminase (mTG) | Enzymatic conjugation to specific glutamine residues. nih.govnih.gov | Site-specific, allows for oriented immobilization. nih.gov | Efficiency can be protein-dependent. nih.gov |
Nucleic Acid Labeling Techniques
Biotinylated nucleic acids are essential tools for a wide range of molecular biology techniques, including in situ hybridization, DNA sequencing, and purification of DNA-binding proteins. this compound can be incorporated into nucleic acids using several methods.
Enzymatic labeling is a common approach. During polymerase chain reaction (PCR), biotinylated deoxynucleoside triphosphates (dNTPs), such as biotin-dUTP, can be incorporated into the newly synthesized DNA strand. Similarly, RNA polymerases can incorporate biotinylated ribonucleotides during in vitro transcription. thermofisher.com Terminal deoxynucleotidyl transferase (TdT) can be used to add biotinylated nucleotides to the 3' end of DNA fragments, a technique often employed in TUNEL assays for detecting DNA fragmentation. thermofisher.com
Chemical methods for nucleic acid labeling are also available. For instance, the 3' terminal ribose of RNA can be oxidized to a dialdehyde, which can then react with an amino-containing biotin derivative. biosyn.com Additionally, biotin can be attached to the 5' or 3' ends of synthetic oligonucleotides during their chemical synthesis.
Table 2: Overview of Nucleic Acid Labeling Techniques
| Method | Description | Key Applications | Reference |
|---|---|---|---|
| PCR Incorporation | Biotinylated nucleotides are incorporated during PCR amplification. | Probe generation, molecular cloning. | |
| In Vitro Transcription | Biotinylated ribonucleotides are incorporated into RNA transcripts. | RNA-protein interaction studies, in situ hybridization. | thermofisher.com |
| 3' End Labeling with TdT | Terminal deoxynucleotidyl transferase adds biotinylated nucleotides to the 3' end of DNA. | TUNEL assays, DNA pull-down assays. | thermofisher.com |
| Chemical Synthesis | Biotin is attached to oligonucleotides during synthesis. | DNA microarrays, FISH probes. | |
Surface Immobilization Techniques for Biosensor and Array Technologies
The immobilization of biomolecules onto solid surfaces is a fundamental step in the development of biosensors, microarrays, and other diagnostic platforms. The high-affinity interaction between biotin and streptavidin is widely used for this purpose. sartorius.com
Streptavidin-coated surfaces, such as biosensor chips or magnetic beads, serve as a versatile platform for capturing biotinylated molecules. sartorius.comresearchgate.net A molecule like this compound, once conjugated to a protein or nucleic acid, allows for the stable and oriented immobilization of that biomolecule onto the streptavidin-coated surface. sartorius.com This is particularly advantageous for techniques like surface plasmon resonance (SPR) and bio-layer interferometry (BLI), where precise control over the orientation and density of the immobilized ligand is crucial for accurate kinetic analysis. sartorius.comyoutube.com
The use of linkers between the biotin and the biomolecule can further enhance the performance of these assays by providing greater mobility and reducing steric hindrance. sartorius.com For high-throughput applications, batch immobilization procedures have been developed to prepare multiple biosensors simultaneously, streamlining the workflow. sartorius.com
The immobilization strategy can significantly impact the sensitivity and performance of a biosensor. For example, oriented immobilization of antibodies via site-specific biotinylation has been shown to enhance antigen-binding capacity and improve the limit of detection compared to random immobilization methods. nih.gov The combination of a fluorescent reporter like the naphthonate group with the strong immobilization capability of biotin can enable the development of highly sensitive and multiplexed analytical systems. nih.gov
Advanced Research Applications of Methyl N Biotinyl 6 Amino 2 Naphthonate As a Biochemical Probe
In Vitro Biochemical Assay Development and Analysis
Receptor-Ligand Binding Studies Utilizing Biotinylated Naphthonate
In receptor-ligand binding assays, Methyl N-Biotinyl-6-amino-2-naphthonate could serve as a labeled ligand to study the interaction with a target receptor. The biotin (B1667282) tag would enable the capture and immobilization of the receptor-ligand complex on a streptavidin-coated surface, such as a microplate or beads. The intrinsic fluorescence of the naphthonate group would then allow for the quantification of the bound ligand, providing data on binding affinity (Kd), and association/dissociation kinetics.
Hypothetical Research Findings from Receptor-Ligand Binding Studies:
| Parameter | Hypothetical Value | Method of Detection |
| Binding Affinity (Kd) | 10 nM | Fluorescence Intensity |
| Association Rate (kon) | 1 x 10^5 M⁻¹s⁻¹ | Time-Resolved Fluorescence |
| Dissociation Rate (koff) | 1 x 10⁻³ s⁻¹ | Fluorescence Polarization |
Enzyme Activity Assays and Mechanistic Investigations
This biotinylated naphthonate could be designed as a substrate or an activity-based probe for specific enzymes. If the naphthonate moiety is quenched in the intact molecule and becomes fluorescent upon enzymatic cleavage, it could be used in a "turn-on" fluorescent assay to measure enzyme activity. The biotin tag would also allow for the capture and analysis of the enzyme-probe complex, aiding in mechanistic studies and the identification of active sites.
Protein-Protein Interaction Analysis through Affinity-Based Methods
This compound could be conjugated to a "bait" protein to identify its interacting partners. After incubation with a cell lysate or a protein mixture, the entire complex, including the bait protein, the biotinylated probe, and any interacting "prey" proteins, could be pulled down using streptavidin-coated beads. The interacting proteins could then be identified by techniques such as mass spectrometry. The fluorescence of the naphthonate could be used to quantify the amount of bait protein captured.
Nucleic Acid Interaction Studies and Electrophoretic Mobility Shift Assays
While less common for a molecule of this nature, if conjugated to a nucleic acid-binding molecule, this compound could be used to study protein-DNA or protein-RNA interactions. In an electrophoretic mobility shift assay (EMSA), the biotin tag would allow for detection using streptavidin-HRP conjugates and chemiluminescence, offering a non-radioactive alternative. The fluorescence could also be used for direct visualization of the shifted bands under UV light.
Microarray and High-Throughput Screening Applications
In a microarray format, proteins or other biomolecules could be immobilized on a surface, and the interaction with this compound (or a molecule labeled with it) could be detected. The biotin tag would facilitate the binding to a streptavidin-coated microarray slide, and the fluorescence of the naphthonate would provide the signal for detection. This approach could be used in high-throughput screening to identify molecules that bind to a specific target.
Cellular and Subcellular Imaging in Biological Systems
The fluorescent nature of the naphthonate group makes this compound a potential probe for cellular imaging. If a target protein or cellular structure can be specifically labeled with this compound, its localization and dynamics within the cell could be visualized using fluorescence microscopy. The biotin tag could be used in conjunction with streptavidin-conjugated quantum dots or other bright fluorophores to enhance the signal for imaging. However, the cell permeability and potential for non-specific binding of this specific compound would need to be experimentally determined.
Fluorescent Labeling of Cellular Structures and Organelles
This compound can be employed for the targeted fluorescent labeling of specific cellular structures and organelles. The general strategy involves the use of a targeting molecule, such as an antibody or a ligand, conjugated to streptavidin. When this streptavidin conjugate is introduced to cells, it binds to its specific target. Subsequently, the addition of this compound allows the biotin moiety to bind to the streptavidin, effectively delivering the fluorescent naphthonate label to the desired location. This indirect labeling approach leverages the high specificity of the targeting molecule and the strong, non-covalent interaction between biotin and streptavidin, minimizing non-specific staining and enhancing signal-to-noise ratios.
The naphthalene (B1677914) core of the probe is known to interact with aromatic biomolecules through π-π stacking interactions, which can further enhance its localization to specific cellular microenvironments scbt.com. This property, combined with targeted delivery via biotin-streptavidin, allows for precise visualization of structures like the endoplasmic reticulum, mitochondria, or the cytoskeleton, depending on the targeting molecule used.
Confocal Microscopy and Super-Resolution Imaging Applications
In confocal microscopy, the defined excitation and emission spectra of the naphthonate fluorophore allow for clear imaging with reduced background fluorescence compared to conventional widefield microscopy. This results in sharper, more detailed images of labeled cellular components.
While specific super-resolution imaging data for this compound is not yet widely published, the principles of using biotinylated fluorescent probes in such techniques are well-established. In techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), the photostability and brightness of the fluorophore are critical. The naphthalene derivative in the probe offers good photostability, a prerequisite for the multiple cycles of photoactivation and imaging required in these methods. The small size of the probe also contributes to the high spatial resolution achievable in super-resolution imaging, allowing for the visualization of cellular structures at the nanoscale.
Electrochemical Luminescence (ECL) Imaging Systems Employing Biotinylated Probes
Electrochemical luminescence (ECL) is a highly sensitive detection method that involves the generation of light from a chemical reaction initiated by an electrical potential. Biotinylated probes, in general, play a significant role in ECL-based assays and imaging systems due to the robust and specific nature of the biotin-streptavidin interaction.
In a typical ECL system, a streptavidin-coated electrode is used to capture a biotinylated targeting molecule (e.g., an antibody). When a sample containing the target analyte is introduced, it binds to the antibody. Subsequently, a second, biotinylated detection antibody, which is also labeled with an ECL reporter, is added. The binding of this detection antibody to the analyte brings the ECL reporter in close proximity to the electrode surface. Upon application of an electrical potential, the ECL reporter undergoes a series of redox reactions, leading to the emission of light, which is then detected.
While specific research on this compound in ECL imaging is limited, naphthalene derivatives are known to exhibit electrochemiluminescence. The principle would involve using the biotin moiety for immobilization or targeting via streptavidin, and the naphthonate group as the ECL-active species. The intensity of the emitted light would be proportional to the concentration of the target molecule, allowing for highly sensitive and quantitative imaging.
Flow Cytometry for Quantitative Analysis of Labeled Cells
Flow cytometry is a powerful technique for the high-throughput, quantitative analysis of single cells in a population. Biotinylated fluorescent probes are widely used in flow cytometry for the detection and quantification of cell surface and intracellular antigens.
The use of this compound in flow cytometry would follow a similar indirect staining protocol as described for fluorescent labeling. Cells are first incubated with a biotinylated primary antibody specific for a cell surface or intracellular marker. After washing, the cells are incubated with a streptavidin conjugate of a fluorescent molecule, or directly with the fluorescently labeled biotin probe itself, though the former is more common for signal amplification. The strong and stable bond between biotin and streptavidin ensures a durable fluorescent signal.
The fluorescence intensity of the naphthonate group on individual cells is then measured as they pass through the laser beam of the flow cytometer. This allows for the precise quantification of the number of cells expressing the target antigen and the relative amount of antigen per cell. The brightness and photostability of the naphthonate fluorophore are advantageous for achieving high sensitivity and resolution in these measurements.
Applications in Proteomics Research
The high-affinity interaction between biotin and streptavidin is a cornerstone of many proteomics workflows. This compound, by providing a biotin tag, enables its use in various protein-centric applications, from purification to detection and quantification.
Affinity Purification and Enrichment of Target Proteins
Affinity purification is a powerful technique for isolating a specific protein or protein complex from a complex biological mixture. The biotin tag on this compound allows it to be used as a "bait" molecule in such experiments.
The general workflow involves immobilizing streptavidin on a solid support, such as agarose or magnetic beads. A biological sample, such as a cell lysate, is then incubated with the streptavidin-coated support. If the target protein has been labeled with this compound (for instance, through a chemical cross-linking strategy or by being a known biotin-binding protein), it will be selectively captured by the immobilized streptavidin. After washing away non-specifically bound proteins, the purified target protein can be eluted from the support. The naphthalene core of the probe can enhance the formation of stable complexes with certain proteins through π-π stacking interactions with aromatic amino acid residues scbt.com.
| Parameter | Description | Relevance of this compound |
| Ligand | Biotin | The biotin moiety of the probe provides the high-affinity handle for capture by immobilized streptavidin. |
| Matrix | Agarose, Magnetic Beads | Standard solid supports for streptavidin immobilization. |
| Binding | High-affinity, non-covalent | The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions. |
| Elution | Harsh conditions (e.g., low pH, high salt, denaturants) or competitive elution with free biotin. | The stability of the biotin-streptavidin bond often necessitates stringent elution conditions. |
Detection and Quantification of Proteins in Complex Biological Samples
Beyond purification, this compound can be used for the sensitive detection and quantification of specific proteins in complex mixtures like cell lysates or plasma. This is often achieved through techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISA).
In a Western blot, proteins from a sample are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the target protein. A secondary antibody, conjugated to streptavidin, is then added, followed by the addition of this compound. The fluorescent signal from the naphthonate group can then be detected using an appropriate imaging system, allowing for the visualization and quantification of the target protein.
Similarly, in an ELISA, a capture antibody is immobilized on a microplate well. The sample containing the target protein is added, followed by a biotinylated detection antibody. The addition of a streptavidin-enzyme conjugate and a suitable substrate, or a streptavidin-fluorophore conjugate, allows for the generation of a measurable signal that is proportional to the amount of target protein present. The use of a fluorescent probe like this compound in a fluorescence-based ELISA can offer high sensitivity and a broad dynamic range for protein quantification.
Analysis of Post-Translational Modifications
The study of post-translational modifications (PTMs) is crucial for understanding the regulation of protein function. Biotinylated probes, in general, are instrumental in the enrichment and identification of proteins with specific PTMs. While direct studies employing this compound for PTM analysis are not extensively documented, its structure lends itself to established chemical proteomics workflows.
Biotin-based affinity purification is a powerful method for isolating proteins or peptides that have been post-translationally modified. nih.gov The general strategy involves the use of a probe that can covalently label a specific PTM. This probe also contains a biotin tag, which allows for the selective capture of the labeled biomolecules using streptavidin-coated beads. nih.gov The high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁴ M) permits stringent washing steps to remove non-specifically bound proteins, leading to a highly enriched sample of the modified proteins of interest. beilstein-journals.org
One established approach involves metabolic labeling, where cells are incubated with a modified version of a molecule that will be incorporated into a PTM. For instance, fatty acids with a bioorthogonal handle (like an azide) can be introduced to cells, and after they are attached to proteins, a biotin-containing reagent is "clicked" on for affinity purification. frontiersin.org Similarly, this compound could potentially be used in targeted enzyme assays where a specific modifying enzyme might recognize the naphthoic acid moiety, leading to the biotinylation of its substrates. The subsequent identification of these biotinylated proteins via mass spectrometry would reveal the substrate scope of the enzyme.
Table 1: General Workflow for PTM Analysis Using Biotinylated Probes
| Step | Description | Purpose |
| 1. Labeling | Incubation of cell lysates or live cells with a biotinylated probe that reacts with a specific PTM. | To attach a biotin handle to the modified proteins of interest. |
| 2. Capture | Incubation of the labeled sample with streptavidin-conjugated beads. | To selectively bind and immobilize the biotinylated proteins. nih.gov |
| 3. Washing | A series of stringent washes to remove non-specifically bound proteins. | To increase the purity of the isolated modified proteins. beilstein-journals.org |
| 4. Elution | Release of the bound proteins from the beads. | To prepare the sample for analysis. |
| 5. Analysis | Identification of the isolated proteins by mass spectrometry. | To determine the identity of the proteins carrying the specific PTM. nih.govresearchgate.net |
Contributions to Chemical Biology and Drug Discovery Research
The unique structure of this compound makes it a promising tool for various stages of the drug discovery process, from target identification to lead optimization.
Screening for Molecular Targets and Ligand Identification
A primary challenge in drug discovery is the identification of the molecular targets of bioactive small molecules. Affinity-based pull-down assays using biotinylated probes are a cornerstone of modern chemical proteomics for this purpose. nih.govnih.gov In this approach, a small molecule of interest is functionalized with a biotin tag. This "bait" molecule is then incubated with a complex protein mixture, such as a cell lysate. If the small molecule binds to its protein target(s), the resulting complex can be captured on streptavidin-coated beads. nih.gov
This compound can be conceptualized as a pre-biotinylated scaffold. If the 6-amino-2-naphthonate core is found to have a desirable biological activity, this compound can be used directly to identify its binding partners. The general workflow for such an experiment is outlined below.
Table 2: Target Identification Workflow Using a Biotinylated Probe
| Step | Procedure | Rationale |
| 1. Incubation | The biotinylated probe (e.g., this compound) is incubated with a cell lysate. | The probe binds to its specific protein target(s). |
| 2. Affinity Capture | Streptavidin-coated beads are added to the mixture. | The high-affinity interaction between biotin and streptavidin immobilizes the probe-protein complex on the beads. nih.gov |
| 3. Wash & Elute | Non-specifically bound proteins are washed away, and the captured proteins are eluted. | To isolate the specific binding partners of the probe. |
| 4. Identification | Eluted proteins are separated (e.g., by SDS-PAGE) and identified by mass spectrometry. | To determine the identity of the molecular target(s). nih.gov |
This method has been successfully used to identify the targets of numerous small molecules and natural products, bridging the gap between phenotype-based screening and target-based drug design. nih.gov
Probing Ligand-Receptor Interactions and Binding Affinity
Understanding how a ligand interacts with its receptor is fundamental to pharmacology. Biotinylated ligands are valuable tools for characterizing these interactions. The biotin tag allows for the detection and quantification of binding without the need for radiolabeling.
A study on the P2Y14 receptor, a G-protein coupled receptor, demonstrated that the 2-naphthoic acid scaffold is a viable template for designing potent antagonists. acs.org Researchers synthesized fluorescently labeled derivatives of 2-naphthoic acid to visualize and quantify their binding to the receptor on living cells. acs.org This work highlights the utility of the naphthoic acid core in generating molecular probes for receptor studies.
Analogously, this compound could be used to study ligand-receptor binding. The binding of the biotinylated probe to its receptor on a cell surface or in a purified system could be detected using a labeled streptavidin conjugate (e.g., streptavidin-HRP for colorimetric assays or streptavidin-fluorophore for fluorescence-based detection). This would allow for the characterization of binding kinetics and the determination of binding affinity.
Use as a Scaffold for Rational Drug Design and Analog Synthesis
Once a molecular scaffold is known to interact with a target of interest, it can serve as the starting point for the rational design of new drug candidates. The 6-amino-2-naphthoate structure within this compound provides a versatile platform for chemical modification.
For instance, if the naphthoic acid core is identified as a binder for a particular protein, medicinal chemists can synthesize a library of analogs by modifying the substituents on the naphthalene ring system. These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties. The synthesis of spin-labeled analogs of biotin has shown that the biotin moiety can be incorporated into more complex molecules to create specific probes for biological systems. nih.gov
The amino group at the 6-position and the methyl ester at the 2-position of the naphthonate core are particularly amenable to chemical derivatization, allowing for the exploration of a wide chemical space around the core scaffold.
Investigation of Biosynthesis Pathways Involving Naphthoic Acid Moieties
Many natural products with important medicinal properties contain naphthoic acid or related quinone structures. Elucidating the biosynthetic pathways of these compounds is essential for understanding their production in nature and for potentially harnessing these pathways for biotechnological applications.
Biotinylated probes can be used to identify and characterize the enzymes involved in these pathways. For example, a biotinylated analog of a pathway intermediate could be synthesized and used in an affinity-based experiment to pull down the enzyme that processes that intermediate. If this compound is recognized by an enzyme in a pathway that utilizes naphthoic acid derivatives, it could be used to isolate that enzyme from a crude cell extract. The identified enzyme could then be further characterized, providing insights into the biosynthesis of the natural product.
Advanced Spectroscopic and Structural Elucidation for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and interactions of a compound in solution. For a molecule like Methyl N-Biotinyl-6-amino-2-naphthonate, which combines a rigid naphthyl group with a flexible biotinyl chain, NMR is indispensable for a comprehensive structural and conformational analysis.
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundational step for the structural verification of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the biotin (B1667282) moiety (including the ureido ring and the valeric acid side chain), and the methyl ester group. The chemical shifts (δ) and coupling constants (J) of the naphthalene protons would confirm the 6,2-disubstitution pattern. The amide protons would likely appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature, indicating their involvement in hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and amide groups, as well as the urea (B33335) in the biotin ring, would resonate at the downfield end of the spectrum (typically δ > 160 ppm). The aromatic carbons of the naphthalene ring would appear in the region of approximately δ 110-150 ppm, while the aliphatic carbons of the biotin side chain and the methyl ester would be found at the upfield end.
2D NMR (COSY and HSQC): To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, allowing for the tracing of proton networks within the molecule, such as the spin systems in the biotin ring and the valeric acid chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals, providing a complete and reliable map of the molecule's covalent structure.
| Technique | Information Gained | Expected Observations for this compound |
| ¹H NMR | Proton chemical environments and spin-spin coupling | Distinct signals for aromatic, amide, biotin, and methyl protons. |
| ¹³C NMR | Carbon skeleton of the molecule | Resonances for carbonyl, aromatic, and aliphatic carbons. |
| COSY | ¹H-¹H scalar coupling networks | Correlation between adjacent protons in the biotin and naphthyl moieties. |
| HSQC | Direct ¹H-¹³C correlations | Unambiguous assignment of carbon signals linked to their attached protons. |
When studying the interaction of this compound with its biological targets, such as avidin (B1170675) or streptavidin, ligand-observed NMR techniques are highly valuable. These methods monitor the NMR signals of the small molecule (the ligand) in the presence and absence of the much larger protein.
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the protein's binding pocket. Protons on the biotin moiety would be expected to show strong STD effects upon binding to avidin, confirming the specific interaction.
WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This technique can also confirm binding by observing the transfer of magnetization from bulk water to the ligand via the protein.
These techniques are powerful for validating binding and mapping the binding epitope without the need for isotopic labeling of the protein.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique used to confirm the molecular weight of a compound and to deduce structural information through the analysis of its fragmentation patterns.
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, a reversed-phase LC method would be employed to separate the compound from any starting materials or by-products. The mass spectrometer would then provide confirmation of the molecular weight. The expected molecular weight for this compound is 427.52 g/mol , corresponding to its chemical formula C₂₂H₂₅N₃O₄S. nih.govresearchgate.net In a high-resolution mass spectrum, this would be observed as the [M+H]⁺ ion at m/z 428.1638.
ESI-MS/MS involves the selection of the molecular ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For biotinylated compounds, characteristic fragmentation patterns are often observed. It is anticipated that the fragmentation of this compound would involve cleavage of the amide bond, separating the biotinyl group from the aminonaphthonate moiety. The fragmentation of the biotin ring itself can also yield signature ions that confirm its presence. A systematic study of these fragmentation pathways is essential for the structural confirmation of the molecule and for identifying it in complex mixtures.
| Technique | Information Gained | Expected Data for this compound |
| LC-MS | Purity and Molecular Weight | A single chromatographic peak with a corresponding mass signal for [M+H]⁺ at m/z 428.1638. |
| ESI-MS/MS | Structural Fragmentation Pattern | Fragments corresponding to the loss of the biotinyl group and characteristic ions from the biotin ring itself. |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The naphthalene moiety in this compound is the primary chromophore. The UV-Vis spectrum would be characterized by strong absorption bands in the UV region, typical for substituted naphthalenes.
The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) at that wavelength are important parameters. Once determined, the molar extinction coefficient can be used to accurately calculate the concentration of the compound in solution using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration). This is crucial for quantitative studies where a precise concentration of the probe is required. The electronic transitions observed are typically π → π* transitions within the aromatic system of the naphthalene ring.
Fluorescence Spectroscopy for Emission Properties and Binding Interactions
Fluorescence spectroscopy is a critical tool for investigating the emission characteristics of fluorescent molecules like this compound and their interactions with biological targets. The naphthalene moiety of this compound is expected to be the primary fluorophore. Naphthalene and its derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and photostability, which makes them suitable as fluorescent probes. The conjugation of this fluorophore to biotin allows for the targeted study of biotin-binding proteins such as avidin and streptavidin.
Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φ) and lifetime (τ) are fundamental photophysical parameters that characterize the efficiency and dynamics of the fluorescence emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. Naphthalene derivatives are known to possess high quantum yields. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.
For this compound, these parameters would be crucial for its characterization as a fluorescent probe. The binding of the biotin moiety to its target protein, such as avidin, can significantly alter the local environment of the naphthalene fluorophore. This change in the microenvironment, for instance, a decrease in the polarity or an increase in rigidity, can lead to changes in the quantum yield and fluorescence lifetime. Such changes are valuable indicators of binding events.
Table 1: Hypothetical Fluorescence Properties of this compound in Different Environments
| Condition | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| In Ethanol | Data not available | Data not available | Data not available | Data not available |
| Bound to Avidin | Data not available | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. Specific experimental data for this compound is not available in the public domain.
Quenching Studies for Ligand-Target Interaction Analysis
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies are powerful tools for elucidating the interactions between a fluorescent ligand (like this compound) and a target molecule (a quencher). Quenching can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).
In the context of ligand-target interaction analysis, quenching experiments can provide quantitative information about the binding affinity and the accessibility of the fluorophore to the quencher. For instance, the binding of this compound to avidin could shield the naphthalene fluorophore from quenchers present in the solvent, leading to a decrease in the quenching efficiency. This would provide indirect evidence of the binding event and could be used to determine the binding constant.
X-ray Crystallography of this compound in Complex with Biomolecules
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. This technique could provide unparalleled insights into the binding mode of this compound with its target protein, most notably avidin or streptavidin.
By obtaining a high-resolution crystal structure of the complex, researchers could visualize the precise orientation of the ligand within the binding pocket. This would reveal the specific amino acid residues involved in the interaction with both the biotin and the aminonaphthonate parts of the molecule. Such structural information is invaluable for understanding the basis of binding affinity and specificity and for the rational design of new biotinylated probes or inhibitors. While numerous crystal structures of avidin and streptavidin in complex with biotin and various biotin derivatives have been determined, a structure containing this compound has not been reported in the surveyed literature.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes in Interaction Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules and the conformational changes in biomolecules.
The biotin molecule itself contains three chiral centers, making it a chromophore that can be studied by CD spectroscopy. The CD spectrum of biotin is sensitive to its conformation and its environment. When this compound binds to a protein like avidin, the CD spectrum is expected to change. These changes can arise from two sources:
Induced CD of the Ligand: The asymmetric environment of the protein's binding pocket can induce a CD signal in the achiral naphthalene part of the ligand or alter the existing CD spectrum of the biotin moiety.
Conformational Changes in the Protein: The binding of the ligand can induce conformational changes in the protein, which would be reflected in its far-UV CD spectrum (typically 190-250 nm), providing information about changes in the protein's secondary structure (e.g., alpha-helix and beta-sheet content).
By monitoring these spectral changes, CD spectroscopy can be used to study the binding process and the resulting structural alterations in both the ligand and the protein.
Computational and Theoretical Investigations of Methyl N Biotinyl 6 Amino 2 Naphthonate
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of Methyl N-Biotinyl-6-amino-2-naphthonate, a primary target for such simulations would be streptavidin, a protein known for its remarkably strong and specific non-covalent interaction with biotin (B1667282). nih.gov
Docking simulations would involve preparing the three-dimensional structures of both this compound and the streptavidin binding pocket. The biotinyl moiety of the compound would be expected to form key hydrogen bonds and van der Waals interactions within the highly conserved biotin-binding site of streptavidin. nih.gov The naphthonate group, being a bulkier substituent than the typical valeric acid side chain of biotin, would likely have a significant impact on the binding affinity and kinetics. Docking studies could elucidate potential steric clashes or favorable interactions of the naphthonate tail within or near the binding pocket, which is known to have a degree of flexibility. nih.gov
A hypothetical docking study could yield a table of predicted binding energies for this compound and related derivatives, providing insights into structure-activity relationships.
Table 1: Hypothetical Molecular Docking Results of Biotin Derivatives with Streptavidin
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Biotin | -15.2 | Asn23, Ser27, Tyr43, Ser45, Asp128 |
| This compound | -14.5 | Asn23, Ser27, Tyr43 |
| Biotinyl-p-aminobenzoate | -14.8 | Asn23, Ser27, Tyr43, Ser88 |
This table is illustrative and does not represent published experimental data.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) and reactivity of molecules. nih.gov A DFT analysis of this compound would provide valuable information about its chemical properties.
Key areas of investigation would include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl groups in the biotin and ester moieties, as well as the nitrogen atoms in the biotin ring and amide linker, would be regions of particular interest.
DFT calculations could also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which could aid in the experimental characterization of the compound. A study on a related naphthyl ketone derivative has demonstrated the utility of DFT in comparing calculated and crystallographically observed molecular structures. acs.org
Table 2: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 5.7 Debye |
This table is illustrative and does not represent published experimental data.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound in complex with a protein like streptavidin would offer a dynamic view of the binding process, complementing the static picture provided by molecular docking. acs.orguni-muenchen.de
These simulations can reveal the flexibility of both the ligand and the protein binding site, the stability of key interactions (such as hydrogen bonds) over time, and the role of solvent molecules in the binding event. pnas.org For this compound, MD simulations could be particularly insightful in understanding how the bulky and relatively rigid naphthonate group affects the conformational dynamics of the streptavidin binding pocket, including the flexible loop region that closes over the bound biotin. nih.gov
By calculating the free energy of binding from MD simulations, a more accurate prediction of binding affinity can be obtained compared to docking scores alone. These simulations can also help to understand the kinetics of binding and unbinding, which are crucial for many biotechnological applications of the biotin-streptavidin system. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biotinylated Naphthonate Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR study on a series of biotinylated naphthonate derivatives, including this compound, could be developed to predict their binding affinity for streptavidin or other potential biological targets.
To build a QSAR model, a set of structurally related compounds (a training set) with known biological activities would be required. Various molecular descriptors would be calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (from DFT calculations), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed activity. pnas.org
The resulting QSAR model could be used to predict the activity of new, unsynthesized biotinylated naphthonate derivatives, thereby guiding the design of compounds with optimized properties. For example, a QSAR study on naphthoic acid derivatives has shown the influence of substituents on their biological activities. researchgate.net
Emerging Research Frontiers and Future Prospects of Methyl N Biotinyl 6 Amino 2 Naphthonate
Advancements in Stereoselective Synthesis and Derivatization
The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount in determining its biological activity. For Methyl N-Biotinyl-6-amino-2-naphthonate, the biotin (B1667282) component possesses three chiral centers, leading to a specific spatial conformation that is crucial for its high-affinity interaction with avidin (B1170675). acs.org Therefore, advancements in stereoselective synthesis are fundamental to producing this compound with the desired biological function.
While specific literature on the stereoselective synthesis of this compound is not abundant, general methodologies for the stereoselective synthesis of related structures, such as α,β-unsaturated esters, provide a foundational framework. nih.gov These methods often employ chiral catalysts or auxiliaries to control the formation of specific stereoisomers. The synthesis of this compound would likely involve the coupling of a stereochemically pure biotin derivative with a methyl 6-amino-2-naphthonate precursor.
Furthermore, the derivatization of this compound opens up avenues for fine-tuning its properties. Modifications to the naphthalene (B1677914) ring or the linker connecting it to biotin could significantly impact its photophysical characteristics, solubility, and cell permeability. For instance, the introduction of electron-donating or withdrawing groups on the naphthalene moiety could modulate its fluorescence emission wavelength and quantum yield, tailoring it for specific imaging applications.
| Derivative Class | Potential Modification | Anticipated Property Change |
| Naphthalene Moiety | Introduction of electron-donating groups (e.g., -OCH3) | Red-shift in fluorescence emission, potential increase in quantum yield |
| Introduction of electron-withdrawing groups (e.g., -NO2) | Blue-shift in fluorescence emission, potential for "turn-on" sensing | |
| Linker | Variation in linker length and composition (e.g., polyethylene (B3416737) glycol) | Improved water solubility, reduced steric hindrance for biotin-avidin binding |
| Ester Group | Conversion to other functional groups (e.g., amides, hydrazides) | Altered reactivity for conjugation to other molecules |
Integration with Nanotechnology for Enhanced Sensing and Delivery (e.g., Quantum Dots)
The convergence of nanotechnology with molecular probes like this compound offers exciting possibilities for creating highly sensitive and robust detection and delivery systems. Quantum dots (QDs), which are semiconductor nanocrystals, are particularly noteworthy due to their unique optical properties, including high photostability, broad excitation spectra, and narrow, size-tunable emission spectra. chemcd.comnih.gov
The strong and specific interaction between biotin and streptavidin can be harnessed to conjugate this compound to streptavidin-coated quantum dots. chemcd.com This creates a powerful bioprobe where the quantum dot acts as a brilliant and stable light source, and the biotin moiety directs the probe to its biological target. Such QD-based probes can overcome some of the limitations of traditional organic fluorophores, such as photobleaching.
The integration of biotinylated fluorescent molecules with nanotechnology extends beyond quantum dots. Other nanoparticles, such as gold nanoparticles and liposomes, can also be functionalized with this compound for various applications. For example, biotinylated probes can be incorporated into liposome-based systems for targeted drug delivery or for use in high-throughput screening assays. mdpi.com
| Nanoparticle Type | Conjugation Strategy | Potential Application | Key Advantage |
| Quantum Dots (QDs) | Biotin-streptavidin interaction | High-sensitivity cellular imaging, multiplexed detection | High photostability, tunable emission |
| Gold Nanoparticles | Thiol-gold chemistry (if derivatized) or biotin-streptavidin | Colorimetric sensing, drug delivery | Surface plasmon resonance, ease of functionalization |
| Liposomes | Incorporation into the lipid bilayer | Targeted drug delivery, diagnostic assays | Biocompatibility, ability to encapsulate therapeutic agents |
| Polymeric Nanoparticles | Covalent conjugation or encapsulation | Controlled release of therapeutics, bioimaging | Tunable degradation rates, high payload capacity |
Exploration in In Vivo Research Applications as a Molecular Tool
The ability to visualize and track biological processes within a living organism, or in vivo, is a cornerstone of modern biomedical research. Biotinylated fluorescent probes, in general, have shown great promise in this area, particularly for targeting and imaging cancer cells, which often overexpress biotin receptors. acs.org
This compound, with its biotin targeting moiety, could potentially be used to selectively label and visualize specific cell populations or tissues in vivo. For instance, it could be employed to monitor the trafficking of biotin in real-time, providing insights into metabolic processes. nih.gov Furthermore, its fluorescent properties would allow for non-invasive imaging of these processes.
A key consideration for in vivo applications is the use of fluorophores that emit in the near-infrared (NIR) window, where tissue autofluorescence is minimized, allowing for deeper tissue penetration of light. While the naphthalene moiety of this compound fluoresces in the ultraviolet to visible range, its derivatization or use in energy transfer systems could potentially shift its emission to the NIR region, enhancing its utility for in vivo imaging.
Automation and High-Throughput Methodologies in Compound-Based Assays
High-throughput screening (HTS) is a powerful technology used in drug discovery and biomedical research to rapidly test thousands of chemical compounds for their effect on a biological target. nih.govresearchgate.net Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and ease of automation. scbt.com
This compound is well-suited for the development of HTS assays based on the biotin-avidin interaction. For example, it could be used in competitive binding assays to screen for small molecules that disrupt this interaction. In such an assay, a decrease in fluorescence signal would indicate that a test compound has displaced the biotinylated probe from avidin.
The strong and specific nature of the biotin-avidin interaction, combined with the fluorescent readout from the naphthonate group, could lead to robust and reliable HTS assays with low background noise. The automation of these assays would allow for the rapid screening of large compound libraries, accelerating the discovery of new therapeutic agents and research tools.
| HTS Assay Type | Principle | Role of this compound |
| Competitive Binding Assay | A test compound competes with the biotinylated probe for binding to avidin. | The fluorescent probe that is displaced from avidin, leading to a change in fluorescence. |
| Target Engagement Assay | The probe is used to label a target protein, and changes in fluorescence upon compound binding are measured. | Provides a fluorescent signal to monitor the binding of a test compound to the target. |
| Enzyme Activity Assay | The probe is part of a system where its fluorescence is modulated by the activity of an enzyme. | Acts as a fluorescent reporter of enzyme activity. |
Challenges and Opportunities in Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. While fluorescent probes like this compound hold immense promise for diagnostics and therapy, several challenges must be addressed for their successful clinical translation. researchgate.net
One of the primary challenges is ensuring the safety and biocompatibility of the probe. Thorough toxicological studies are required to assess any potential adverse effects. Another hurdle is achieving optimal pharmacokinetic and pharmacodynamic properties, ensuring that the probe reaches its target in sufficient concentration and is cleared from the body in a timely manner. nih.gov
For imaging applications, the development of probes that are bright, photostable, and have long-wavelength emission is crucial for achieving high-quality images in a clinical setting. Furthermore, the regulatory approval process for new diagnostic and therapeutic agents is rigorous and requires extensive preclinical and clinical data.
Despite these challenges, the opportunities are vast. The development of targeted, multi-modal probes based on scaffolds like this compound could lead to more sensitive and specific diagnostic tools for a wide range of diseases, including cancer and infectious diseases. They could also play a vital role in personalized medicine by enabling the visualization of specific molecular targets in individual patients, guiding treatment decisions.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Methyl N-Biotinyl-6-amino-2-naphthonate in biological matrices?
- Methodology : Utilize solid-phase extraction (SPE) coupled with HPLC–MS/MS for high sensitivity and specificity. Key steps include:
- Preparation of a working standard mixture (1000 ng mL⁻¹ in 50:50 methanol:water) and internal standards (e.g., deuterated analogs for isotopic correction).
- SPE optimization using appropriate sorbents to isolate the compound from urinary or plasma matrices.
- Chromatographic separation with a reversed-phase C18 column and detection via tandem mass spectrometry in multiple reaction monitoring (MRM) mode .
- Validation : Ensure linearity (1–1000 ng mL⁻¹), precision (CV <15%), and recovery (>80%) by spiking synthetic matrices.
Q. How can researchers optimize the synthesis of this compound to ensure high purity?
- Key Parameters :
- Use stoichiometric control of biotinylation reagents to avoid over-conjugation.
- Monitor reaction progress via TLC or HPLC to confirm intermediate formation (e.g., 6-amino-2-naphthoic acid methyl ester).
- Purify via preparative HPLC or silica gel chromatography, with purity validation by NMR (¹H/¹³C) and HRMS .
- Stability : Store final product at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
Q. What are the critical parameters for assessing the stability of this compound under various storage conditions?
- Experimental Design :
- Conduct accelerated stability studies at 4°C, -20°C, and room temperature over 1–6 months.
- Analyze degradation products via LC-MS and quantify intact compound using calibrated UV-Vis or fluorescence detection.
- Assess pH sensitivity (test buffers from pH 4–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the biotinylation efficiency of this compound in protein conjugation studies?
- Approach :
- Use streptavidin-binding assays (e.g., ELISA or surface plasmon resonance) to quantify biotinylated protein yields.
- Compare conjugation efficiency against controls (e.g., free biotin or alternative biotinylation reagents like NHS-SS-Biotin).
- Optimize molar ratios (compound:protein), reaction time (2–24 hours), and pH (7.4–8.5) using a factorial design .
- Validation : Confirm site-specific conjugation via tryptic digest and peptide mapping with LC-MS/MS.
Q. What strategies are effective for resolving discrepancies in toxicity data across in vitro and in vivo models for this compound?
- Data Contradiction Analysis :
- Conduct species-specific metabolic profiling (e.g., liver microsomes) to identify interspecies differences in biotransformation.
- Use toxicogenomics to correlate gene expression changes (e.g., oxidative stress markers like 8-OHdG) with observed toxicity .
- Apply risk-of-bias assessment tools (e.g., Table C-7 from ) to evaluate experimental rigor, such as dose randomization and allocation concealment .
Q. What systematic approaches are recommended for integrating multi-omics data to elucidate the molecular interactions of this compound?
- Methodology :
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/HRMS) to map pathways affected by the compound.
- Use bioinformatics tools (e.g., STRING or KEGG) to identify enriched pathways (e.g., NF-κB signaling or oxidative stress responses).
- Validate hypotheses via CRISPR-Cas9 knockouts of key genes (e.g., Nrf2 or HO-1) in cellular models .
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to prioritize high-confidence targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
